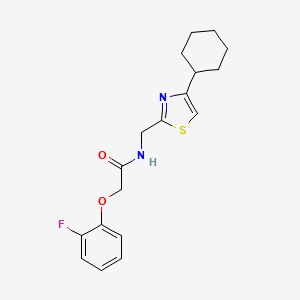

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H21FN2O2S and its molecular weight is 348.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activities

N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-fluorophenoxy)acetamide and its derivatives have been synthesized and characterized, showing significant antibacterial and antifungal activities. These compounds, through various synthetic pathways, have demonstrated efficacy against a range of pathogenic microorganisms. For instance, novel imines and thiazolidinones derived from related structures have been evaluated for their antimicrobial properties, with findings indicating substantial inhibition against specific bacterial and fungal strains (Fuloria et al., 2009). Similarly, thiazole derivatives have shown promising results as antimicrobial agents, underlining the potential of such compounds in addressing drug-resistant infections (Fuloria & Fuloria, 2014).

Anticancer Properties

The exploration of thiazole derivatives, including this compound, extends into anticancer research. These compounds have been synthesized and assessed for their potential to inhibit cancer cell growth. A notable study demonstrated that 5-methyl-4-phenyl thiazole derivatives exhibited selective cytotoxicity towards human lung adenocarcinoma cells, suggesting their utility as anticancer agents (Evren et al., 2019). Such findings highlight the versatility of thiazole-based compounds in developing novel treatments for various cancers.

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, closely related to this compound, has unveiled their potential in photovoltaic applications and ligand-protein interactions. These compounds have been shown to possess light harvesting efficiency and non-linear optical activity, making them candidates for dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Furthermore, molecular docking studies have indicated the binding affinity of these analogs with Cyclooxygenase 1 (COX1), providing insights into their therapeutic potential and mechanism of action.

Antioxidant Activity

Novel coordination complexes constructed from pyrazole-acetamide derivatives have shown significant antioxidant activity. These complexes exhibit the ability to scavenge free radicals and thus could contribute to the development of new antioxidant therapies (Chkirate et al., 2019). Antioxidants play a crucial role in protecting the body from oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases.

Wirkmechanismus

Target of Action

Compounds with a thiazole nucleus, like “N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide”, have been reported to exhibit various medicinal properties . They are often designed to target specific proteins or enzymes in the body, which can vary depending on the specific structure of the compound.

Eigenschaften

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2S/c19-14-8-4-5-9-16(14)23-11-17(22)20-10-18-21-15(12-24-18)13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMMKUOVEKNFDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2578598.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)

![4-(2-{[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)benzene-1-sulfonamide](/img/structure/B2578604.png)

![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2578605.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2578610.png)

![N-(4-methoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2578612.png)

![1-(4-chlorophenyl)-4-(2-methoxyphenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2578616.png)

![Spiro[bicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B2578617.png)